Erythrodiol

描述

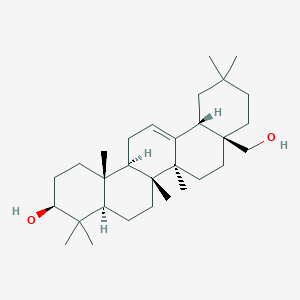

Structure

3D Structure

属性

IUPAC Name |

(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZDOEIIIJFCFE-OSQDELBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015931 | |

| Record name | Erythrodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythrodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

545-48-2 | |

| Record name | (+)-Erythrodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VWF903FSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence

Botanical Sources and Distribution of Erythrodiol

This compound is distributed throughout the plant kingdom, with notable concentrations in certain species and their derived products.

Olea europaea, the olive tree, is a primary source of this compound. nih.gov The compound is one of the main triterpenes found in olive fruits, leaves, and the resulting olive oil. ijpsjournal.comresearchgate.netmdpi.comnih.gov Its concentration is particularly notable in the unsaponifiable fraction of olive oil and is considered an important marker for oil quality and authenticity.

The quantity of this compound can vary based on the olive cultivar, fruit ripeness, and processing methods. In extra virgin olive oil (EVOO), total this compound levels have been reported to range from 19 to 69 mg/kg. nih.gov In virgin olive oil, its concentration can be around 75 mg/kg, while the unsaponifiable fraction of this oil can contain as much as 500 mg/kg. florajournal.com By-products of olive oil production, such as olive pomace oil, which is extracted from the remaining skin and pits, also contain this compound. florajournal.comcabidigitallibrary.org The presence of this compound and its isomer, uvaol (B1682811), relative to total sterols, is a regulated quality parameter for edible olive oils. nih.gov

Table 1: this compound Content in Olive Products

| Olive Product | Reported Concentration Range of this compound | Reference |

|---|---|---|

| Extra Virgin Olive Oil (Total) | 19 - 69 mg/kg | nih.gov |

| Virgin Olive Oil | ~75 mg/kg | florajournal.com |

| Unsaponifiable Fraction of Virgin Olive Oil | ~500 mg/kg | florajournal.com |

| Olive Pomace Oil | Present, concentration varies | cabidigitallibrary.org |

Beyond olives, this compound has been successfully isolated from a wide range of other plants.

Rosmarinus officinalis (Rosemary): This common herb from the Lamiaceae family is a known source of various triterpenes. Studies involving the fractionation and analysis of rosemary leaf extracts have confirmed the presence of this compound alongside other triterpenoids like ursolic acid and betulinic acid.

Lantana camara: This flowering plant contains a variety of bioactive molecules, including pentacyclic triterpenoids. Research focused on the isolation of these compounds from the leaves of Lantana camara has identified the presence of triterpenes. researchgate.netresearchgate.netnih.govcore.ac.uk

Lythrum salicaria (Purple Loosestrife): Phytochemical analysis of the aerial parts of Lythrum salicaria has revealed the presence of this compound among its chemical constituents. researchgate.net

Manilkara zapota (Sapodilla): The leaves of this fruit tree have been reported to contain several sterols, including this compound. researchgate.net Its isolation from this species has been noted in phytochemical studies. researchgate.net

Pterocarpus marsupium (Indian Kino Tree): Extracts from this tree, used in traditional medicine, have been found to contain this compound-3-monoacetate, a derivative of this compound. florajournal.comijpsjournal.com

Biosynthetic Pathways and Precursor Relationships

The synthesis of this compound in plants is part of the larger triterpenoid (B12794562) biosynthetic pathway, a branch of the isoprenoid pathway. It serves as both a final product and a crucial intermediate for other significant compounds.

This compound is a key intermediate in the formation of major pentacyclic triterpenic acids found in plants like the olive tree. nih.govresearchgate.netresearchgate.net It is the direct precursor to oleanolic acid. researchgate.neteijppr.com Following its synthesis, this compound can undergo further oxidation steps to yield oleanolic acid. ijpsjournal.comfrontiersin.org Subsequently, oleanolic acid can be hydroxylated to form maslinic acid. ijpsjournal.comfrontiersin.org This positions this compound as a pivotal molecular branch point in the synthesis of these widely studied triterpenoic acids.

The biosynthesis of this compound begins with the cyclization of a linear isoprenoid precursor, 2,3-oxidosqualene (B107256). florajournal.comijpsjournal.com This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, the enzyme β-amyrin synthase facilitates the cyclization of 2,3-oxidosqualene to form the pentacyclic scaffold β-amyrin. ijpsjournal.com This step is a critical juncture, diverting carbon flux toward the synthesis of oleanane-type triterpenoids. Following its formation, β-amyrin is then oxidized to produce this compound. ijpsjournal.comeijppr.com

Table 2: Biosynthetic Pathway of this compound

| Precursor | Enzyme/Process | Product | Reference |

|---|---|---|---|

| 2,3-Oxidosqualene | β-Amyrin Synthase (an OSC) | β-Amyrin | ijpsjournal.com |

| β-Amyrin | Oxidation | This compound | ijpsjournal.comeijppr.com |

| This compound | Oxidation | Oleanolic Acid | frontiersin.org |

| Oleanolic Acid | Hydroxylation | Maslinic Acid | frontiersin.org |

Molecular and Enzymatic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the molecular level by specific genes and enzymes. The key enzymes belong to two major families: oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (P450s).

The initial and committing step is the cyclization of 2,3-oxidosqualene, catalyzed by an OSC. In olive (Olea europaea), a specific β-amyrin synthase, designated OeBAS, has been characterized and is responsible for producing the β-amyrin skeleton required for this compound synthesis.

Characterization of Oxidosqualene Cyclases (e.g., OeBAS)

The initial and most critical step in the biosynthesis of this compound and other pentacyclic triterpenoids is the cyclization of the linear substrate, 2,3-oxidosqualene. nih.govnih.govwikipedia.org This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net These enzymes are responsible for creating the immense structural diversity of triterpenoids by folding the 2,3-oxidosqualene molecule and inducing a cascade of cyclizations and rearrangements to form various multi-ring scaffolds. nih.govresearchgate.net

In the specific pathway leading to this compound, the key OSC is β-amyrin synthase (BAS). researchgate.net In the olive (Olea europaea), this enzyme has been identified and characterized as OeBAS. researchgate.netnih.gov Functional characterization studies have confirmed that OeBAS is responsible for the production of the β-amyrin scaffold, which serves as the direct precursor for this compound and other related oleanane-type triterpenoids like oleanolic acid and maslinic acid. researchgate.netnih.gov The enzyme specifically catalyzes the cyclization of 2,3-oxidosqualene into β-amyrin, a foundational step for the entire downstream pathway. nih.govresearchgate.net

Table 1: Characterization of OeBAS Enzyme Function

| Enzyme Name | Organism | Substrate | Product(s) | Function in Pathway |

|---|---|---|---|---|

| OeBAS | Olea europaea (Olive) | 2,3-Oxidosqualene | β-amyrin | Catalyzes the formation of the core pentacyclic oleanane (B1240867) scaffold. nih.govresearchgate.net |

Role of Cytochrome P450 Monooxygenases (e.g., CYP716C67)

Following the creation of the basic β-amyrin skeleton by OeBAS, the structure undergoes a series of oxidative modifications. These reactions are primarily catalyzed by a diverse superfamily of enzymes called cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are crucial for the functionalization of the triterpene backbone, adding hydroxyl groups and other moieties that lead to the vast array of different triterpenoid compounds found in nature. nih.gov

The direct conversion of β-amyrin to this compound involves an oxidation at the C-28 position. This reaction is catalyzed by a β-amyrin 28-oxidase, an enzyme belonging to the CYP716A subfamily of cytochrome P450s. wesleyan.eduoup.comoup.com Studies on various plant species have identified specific CYP716A enzymes, such as CYP716A12 in Medicago truncatula and CYP716A52v2 in Panax ginseng, that perform this precise three-step oxidation. wesleyan.edunih.gov This process converts β-amyrin first to this compound (an alcohol), then to oleanolic aldehyde, and finally to oleanolic acid (a carboxylic acid). oup.comoup.com In olive, the enzyme CYP716A48 has been identified as catalyzing this C-28 oxidation of β-amyrin to produce this compound and subsequently oleanolic acid. researchgate.net

Table 2: Research Findings on Relevant Cytochrome P450 Enzymes

| Enzyme | Organism | Substrate(s) | Product(s) | Specific Role |

|---|---|---|---|---|

| CYP716A48 | Olea europaea | β-amyrin | This compound, Oleanolic acid | Catalyzes the C-28 oxidation of β-amyrin to form this compound. researchgate.net |

| CYP716A12 | Medicago truncatula | β-amyrin, α-amyrin, Lupeol | Oleanolic acid, Ursolic acid, Betulinic acid | A multifunctional C-28 oxidase that converts β-amyrin to oleanolic acid via this compound. wesleyan.eduresearchgate.net |

| CYP716C67 | Olea europaea | Oleanolic acid, Ursolic acid | Maslinic acid, Corosolic acid | Catalyzes 2α-hydroxylation of downstream triterpenoids; not directly involved in this compound synthesis. researchgate.netnih.gov |

Genetic Markers Associated with Triterpenoid Content

The concentration of triterpenoids, including this compound, can vary significantly between different plant varieties. This variation is often linked to genetic differences in the biosynthetic pathway genes. Research into the olive genome has focused on identifying genetic markers, such as single-nucleotide polymorphisms (SNPs), that are associated with the final content of these valuable compounds. nih.govmdpi.com

Studies have successfully identified genetic markers on the specific chromosomes that carry the OeBAS and CYP716C67 genes. researchgate.net These markers are correlated with the fruit's content of oleanolic and maslinic acid, which are direct downstream products in the same pathway as this compound. researchgate.net The identification of these functional polymorphisms provides powerful tools for modern agriculture. nih.gov By screening olive germplasm for these specific genetic markers, breeders can select for plants that are genetically predisposed to produce high levels of beneficial triterpenoids. researchgate.net This genomics-assisted approach can accelerate the development of new olive cultivars with enhanced phytochemical profiles.

Table 3: Genetic Markers for Triterpenoid-Related Traits

| Gene | Associated Trait | Application |

|---|---|---|

| OeBAS | Oleanolic acid and Maslinic acid content in fruit researchgate.net | Marker-assisted selection for breeding high triterpenoid olive cultivars. researchgate.net |

| CYP716C67 | Oleanolic acid and Maslinic acid content in fruit researchgate.net | Germplasm screening and development of new olive varieties with desired phytochemical traits. researchgate.net |

Advanced Isolation and Purification Methodologies

Optimization of Extraction Techniques from Plant Matrices

The initial step of liberating erythrodiol from its natural plant matrix is critical and has been the subject of considerable research to enhance efficiency, reduce environmental impact, and maximize yield.

Conventional solvent extraction remains a foundational technique for obtaining this compound. The choice of solvent is paramount, as it dictates the efficiency and selectivity of the extraction. Studies on rosemary, for instance, have compared ethanol (B145695), acetone, and ethyl acetate (B1210297), with ethanol demonstrating superior performance in extracting bioactive components. imist.maimist.ma For subsequent purification steps of rosemary extracts, a combination of hexane (B92381) and methanol (B129727) has been identified as optimal for isolating nonpolar terpenes like this compound while minimizing impurities. imist.maimist.ma In the context of microwave-assisted extraction from olive skins, ethyl acetate proved more effective than methanol. researchgate.net Similarly, for ultrasound-assisted extraction, ethyl acetate was found to be a more effective solvent than chloroform. pensoft.net The process often begins with saponification of the plant oil with an agent like potassium hydroxide (B78521) in an ethanolic solution, followed by extraction of the unsaponifiable matter using ethyl ether. internationaloliveoil.org

Interactive Table 1: Comparative Analysis of Solvent Extraction Methods for this compound and Related Triterpenes

| Plant Matrix | Extraction Method | Solvents Compared | Optimal Solvent/System | Key Findings | Reference(s) |

| Rosemary (Rosmarinus officinalis) | Initial Extraction | Ethanol, Acetone, Ethyl Acetate | Ethanol | Exhibited the highest antioxidant activity, indicating effective extraction of bioactive compounds. | imist.ma, imist.ma |

| Rosemary (Rosmarinus officinalis) | Purification | Hexane, Methanol | Hexane and Methanol | Efficiently isolated nonpolar terpenes while reducing impurities. | imist.ma, imist.ma |

| Olive Skins (Olea europaea) | Microwave-Assisted | Ethyl Acetate, Methanol | Ethyl Acetate | Showed higher efficiency in the extraction of triterpenic acids. | researchgate.net |

| General Plant Material | Ultrasound-Assisted | Ethyl Acetate, Chloroform | Ethyl Acetate | Proved to be a more effective solvent for the extraction process. | pensoft.net |

| Olive Oil | Saponification & LLE | Ethyl Ether | Ethyl Ether | Standard solvent for extracting the unsaponifiable matter post-saponification. | internationaloliveoil.org |

In response to the environmental and efficiency limitations of conventional methods, several advanced "green" extraction technologies have been successfully applied to the isolation of this compound. mdpi.com These methods often offer reduced solvent consumption, shorter extraction times, and improved yields. mdpi.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. mdpi.comresearchgate.net For extracting this compound and other triterpenes from olive leaves, UAE with ethanol as the solvent achieved quantitative leaching in just 20 minutes, a significant reduction from the 5 hours required for conventional maceration. researchgate.netnih.gov Optimized conditions for extracting antioxidants from extracted olive pomace were determined to be a 43.2% ethanol concentration, 70% ultrasound amplitude, and a 15-minute duration. researchgate.net However, when compared directly with SFE for extracting non-polar compounds from Calendula officinalis, UAE was found to have a lower extraction yield. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, leading to cell rupture and the release of target compounds. mdpi.com This method has proven to be much faster and more efficient than traditional Soxhlet extraction for obtaining triterpene acids from olive skins. researchgate.net Research on date seeds established optimal MAE conditions as using 46% ethanol at 62°C for approximately 27 minutes. mdpi.com

Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO2), is a highly regarded green technology due to its use of a non-toxic, non-flammable solvent. mdpi.commdpi.com By operating above the critical temperature and pressure of CO2, it behaves as a fluid with tunable solvating power. SFE has been effectively used to extract this compound and other triterpenes from birch bark. researchgate.netmdpi.com A key advantage of SFE is the ability to produce extracts with varying triterpene compositions by altering extraction parameters or performing sequential extractions. mdpi.com For apple by-products, optimal SFE conditions were found to be a temperature of 46°C and a pressure of 425 bar. researchgate.net

Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes, such as cellulases or proteases, to break down the plant cell wall, facilitating the release of intracellular compounds. biotechnologia-journal.orgifremer.fr While specific optimized protocols for this compound are less detailed in the literature, the principles have been established for similar compounds. For saponins, optimized conditions involved using cellulase (B1617823) at a concentration of 0.7% (v/w) at a pH of 5 and a temperature of 60°C for 4 hours. biotechnologia-journal.org This method is noted for being environmentally friendly and capable of overcoming the disadvantages of high solvent and energy consumption associated with other methods. biotechnologia-journal.org

Interactive Table 2: Overview of Advanced Green Extraction Technologies for this compound

| Technology | Plant Matrix | Key Parameters & Solvents | Advantages | Key Findings | Reference(s) |

| UAE | Olive Leaves | Ethanol, 20 min extraction time | Dramatically reduced extraction time | Quantitative leaching achieved in 20 mins vs. 5 hours for maceration. | researchgate.net, nih.gov |

| MAE | Olive Skins | Ethyl Acetate, 10 min at 85°C | Faster, higher efficiency than Soxhlet | Superior extraction of triterpenic acids compared to conventional methods. | researchgate.net |

| SFE | Birch Bark | Supercritical CO2 | Avoids toxic organic solvents | Yields high-purity extracts; allows for selective extraction. | mdpi.com, researchgate.net |

| EAE | General Saponins | Cellulase, Water, pH 5, 60°C, 4h | Environmentally friendly, low energy | Effective for breaking down cell walls to release target compounds. | biotechnologia-journal.org |

Chromatographic Separation and Fractionation Protocols

Following initial extraction, the crude extract, which contains a mixture of compounds, must undergo purification. Chromatography is the cornerstone of this purification process, separating this compound from other structurally similar triterpenes, sterols, and alcohols.

Preparative HPLC is a powerful technique for isolating pure compounds from a complex mixture. kromasil.comrjptonline.org For this compound, HPLC is often used to fractionate the unsaponifiable matter extracted from plant oils. internationaloliveoil.orgresearchgate.net A common method involves using a silica (B1680970) gel column with a mobile phase consisting of a hexane and ethyl ether mixture. internationaloliveoil.org The separation can be monitored using a UV detector at 210 nm or a refractive index detector, with fractions containing sterols, this compound, and uvaol (B1682811) being collected between 11 and 25 minutes under specific flow conditions. internationaloliveoil.org In other applications, reversed-phase HPLC on a C18 column has been used as a final purification step to isolate this compound from other terpenoids. nih.gov The goal of preparative HPLC is to maximize the yield of the target compound at a defined level of purity. kromasil.com

Gas chromatography, typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is the standard method for assessing the purity of the isolated this compound and for its quantification in the final fraction. worldscientific.com Due to the low volatility of this compound, a derivatization step is required before GC analysis. researchgate.net The hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-Trimethylsilylimidazole (TMSIM). nih.govresearchgate.net In one analysis, derivatized commercial this compound showed a retention time of 29.7 minutes and a purity of 99% by GC/MS. researchgate.net The official method of the International Olive Council for analyzing sterols and triterpenic dialcohols specifies analysis by capillary column gas chromatography after the initial separation and derivatization steps. internationaloliveoil.orgeuropa.eu

Before the final high-resolution purification by HPLC or analysis by GC, preliminary cleanup and fractionation are often performed using Solid Phase Extraction (SPE) and conventional column chromatography.

Solid Phase Extraction (SPE): SPE is a rapid and efficient sample preparation technique used to clean up extracts and isolate specific classes of compounds. nih.gov A notable improvement over traditional methods involves using a base-activated silica SPE cartridge to isolate the sterol and triterpenic dialcohol fraction from the unsaponifiable matter of olive oil. acs.orgnih.gov This SPE protocol significantly reduces the time required compared to older methods. acs.org It is crucial to activate the silica gel with an agent like ethanolic potassium hydroxide to ensure proper separation and prevent interferences in the final chromatogram. windows.net

Column Chromatography: Low-pressure column chromatography is a fundamental technique for the large-scale, initial fractionation of crude extracts. A combination of different stationary phases, including silica gel, macroporous resin, and Sephadex LH-20, has been used in sequence to isolate a fraction rich in this compound from plant roots like Euphorbia micractina. nih.gov Repeated column chromatography is often necessary to achieve a significant enrichment of the target compound before final purification. nih.gov

Counter-Current Chromatography (CCC) and Medium-Pressure Liquid Chromatography (MPLC)

Counter-Current Chromatography (CCC)

Counter-Current Chromatography is a form of liquid-liquid partition chromatography that obviates the need for a solid support, thereby eliminating irreversible adsorption of the sample and ensuring high recovery. The separation is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of an appropriate biphasic solvent system is paramount for a successful separation and is guided by the partition coefficient (K) of the target compound. aocs.orgrsc.org An ideal K value for the target analyte typically falls between 0.5 and 2.0. aocs.org

High-Speed Counter-Current Chromatography (HSCCC), a modern iteration of CCC, has been effectively utilized for the enrichment and isolation of phytosterols, including this compound. In a notable application, HSCCC was used to fractionate the unsaponifiable matter of olive oil. researchgate.netnih.gov This process successfully enriched several phytosterols, including this compound. nih.gov The specific methodology employed is detailed in the table below.

| Parameter | Value/Description | Source(s) |

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Application | Enrichment of this compound from plant oil unsaponifiables | nih.gov |

| Solvent System | n-hexane/methanol/aqueous silver nitrate (B79036) solution | nih.gov |

| Solvent Ratio | 34:24:1 (v/v/v) | nih.gov |

| Mode of Operation | Normal Phase (tail-to-head) | nih.gov |

| Sample Size | ~100 mg of unsaponifiable matter | nih.gov |

| Table 1: HSCCC Parameters for this compound Enrichment |

The inclusion of silver nitrate in the solvent system is a well-established technique to improve the separation of compounds containing double bonds, such as this compound, through the formation of reversible charge-transfer complexes. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography serves as an intermediary between low-pressure column chromatography and high-performance liquid chromatography (HPLC), operating at pressures up to approximately 3,500 psi (24 MPa). researchgate.net It is a widely used technique for the preparative separation of natural products. mdpi.comnih.gov MPLC systems commonly utilize packed columns with smaller particle sizes than traditional column chromatography, often employing reversed-phase materials like octadecylsilane (B103800) (ODS or C18) bonded to a silica gel support. nih.govglsciencesinc.comglsciencesinc.com

In the context of triterpenoid (B12794562) purification, MPLC is frequently used for the fractionation of crude extracts. For instance, an ethyl acetate extract from Rhododendron simsii was subjected to an MPLC system with an ODS column, using a methanol gradient (25%–100%) to yield multiple subfractions. nih.gov While this specific study did not isolate this compound, the methodology is representative of how MPLC is applied to separate complex mixtures of triterpenes. Subsequent purification of the MPLC fractions is typically achieved using semi-preparative HPLC. nih.gov

| Parameter | Typical Value/Description | Source(s) |

| Stationary Phase | Octadecylsilane (ODS, C18) silica gel | nih.govshodex.com |

| Mobile Phase | Gradient elution, often with Methanol/Water or Acetonitrile (B52724)/Water | nih.govresearchgate.net |

| Application | Fractionation of crude plant extracts to isolate triterpenes | nih.gov |

| Post-MPLC Step | Further purification by semi-preparative HPLC or recrystallization | nih.gov |

| Table 2: General MPLC Parameters for Triterpenoid Fractionation |

Methodologies for Purity Enhancement and Yield Maximization

Achieving high purity and maximizing the recovery of this compound from its natural sources or synthetic preparations are critical objectives for research and potential commercial applications.

Purity Enhancement

Following initial isolation or fractionation by methods like MPLC, further steps are required to enhance the purity of this compound.

Recrystallization: This is a fundamental and highly effective technique for purifying solid compounds. researchgate.nettifr.res.in The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. libretexts.org An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. savemyexams.com As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. libretexts.orgsavemyexams.com The purified crystals are then collected by filtration. researchgate.net The process can be repeated to achieve higher purity, though some product loss is incurred with each cycle. savemyexams.com

Chromatographic Polishing: Fractions enriched with this compound from initial chromatographic steps (e.g., MPLC or CCC) can be subjected to further "polishing" steps. This often involves using high-resolution techniques like semi-preparative HPLC to separate any remaining closely related impurities. nih.gov Additionally, techniques like supported liquid extraction (SLE) followed by solid-phase extraction (SPE) with specialized cartridges (e.g., base-activated silica) have been developed to obtain a highly purified unsaponifiable fraction from olive oil, facilitating more accurate analysis and cleaner isolation of this compound. mdpi.comnih.gov

Yield Maximization

Chemical Synthesis and Derivatization Strategies

Enantioselective Total Synthesis of Erythrodiol

The first enantioselective total synthesis of this compound, along with other key members of the oleanane (B1240867) series like β-amyrin and oleanolic acid, was a landmark achievement in organic chemistry. acs.org This synthesis was accomplished by E. J. Corey and Jaemoon Lee and proceeded via a common intermediate, aegiceradienol. acs.org This strategic approach highlights the efficiency of utilizing a shared precursor to access multiple complex natural products. acs.orgacs.orgcapes.gov.br

The synthetic pathway was notable for its stereocontrol and the construction of the pentacyclic framework from a simpler starting material, 7-methoxy-1-tetralone. acs.org This pioneering work provided a blueprint for accessing these structurally complex triterpenes in a laboratory setting, enabling further investigation of their properties without reliance on isolation from natural sources. sci-hub.st

Regioselective and Stereoselective Chemical Modifications

The chemical landscape of this compound is rich for exploration due to its multiple functional groups and stereocenters. Regioselectivity, the preference for a reaction to occur at one specific site over other possible sites, and stereoselectivity, the preferential formation of one stereoisomer over another, are critical considerations in the modification of this complex molecule. mdpi.comtaylorandfrancis.com Researchers employ these principles to selectively modify specific positions, such as the C-3 and C-28 hydroxyl groups or the C-12/C-13 double bond, to create a diverse library of derivatives. researchgate.netscielo.br

Significant research has focused on introducing oxygen and nitrogen functionalities into the C-ring of the oleanane skeleton to develop novel compounds. nih.govaminer.cn Starting from methyl 3β-acetoxy-12-oxo-oleanoate, a derivative of oleanolic acid, isomeric 12β- and 12α-hydroxy-derivatives of this compound can be synthesized via reduction with lithium aluminium hydride (LiAlH₄). researchgate.netnih.gov The stereochemistry at the C-12 position is crucial and is determined using advanced spectroscopic techniques. researchgate.netnih.gov These modifications aim to create analogues with specific biological activities. nih.govaminer.cn For instance, this compound 12β-hydroxy-derivatives have been identified as potential lead compounds against Chlamydia trachomatis. researchgate.netnih.gov

The C-12 keto group serves as a versatile handle for further derivatization. It can be transformed into 12E-hydroxyimino and 12E-methoxyimino derivatives through reactions with hydroxylamine (B1172632) hydrochloride (NH₂OH∙HCl) or methoxyamine hydrochloride (CH₃ONH₂∙HCl), respectively. researchgate.netnih.gov

A key transformation is the Beckmann rearrangement of the 12E-oxime. researchgate.netresearchgate.net This reaction, typically induced by reagents like thionyl chloride (SOCl₂), converts the oxime into a C-lactam, expanding the C-ring to include a nitrogen atom. researchgate.netnih.govresearchgate.net Subsequent reduction of this lactam with a powerful reducing agent like LiAlH₄ can yield either C-azepanone or fully reduced C-azepane derivatives. researchgate.netnih.gov The structure of these complex heterocyclic derivatives, such as the 3-O,12-N-bis-acetyl-derivative of C-azepane-erythrodiol, has been confirmed by single-crystal X-ray analysis. researchgate.netnih.gov These nitrogen-containing heterocyclic derivatives represent significant structural modifications of the natural triterpenoid (B12794562) core. nih.govrsc.org

Table 1: Synthesis of this compound C-Ring Derivatives

| Starting Material | Reagent(s) | Product Type |

| Methyl 3β-acetoxy-12-oxo-oleanoate | LiAlH₄ | 12-hydroxy-erythrodiol |

| Methyl 3β-acetoxy-12-oxo-oleanoate | NH₂OH∙HCl | 12E-hydroxyimino-derivative |

| Methyl 3β-acetoxy-12-oxo-oleanoate | CH₃ONH₂∙HCl | 12E-methoxyimino-derivative |

| 12E-oxime | SOCl₂ | C-lactam |

| C-lactam | LiAlH₄ | C-azepane or C-azepanone |

The C-3 and C-28 hydroxyl groups of this compound are primary sites for functionalization, particularly through esterification. scielo.br Esterification involves the reaction of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester. chemistrytalk.org This modification can significantly alter the lipophilicity and other physicochemical properties of the parent molecule.

Fatty acid esters of this compound have been isolated from natural sources, such as Erythroxylum passerinum, where it is found as 3β,28-dihydroxy-olean-12-enyl palmitate. scielo.br In the laboratory, esterification can be achieved by reacting this compound with various carboxylic acids or their activated derivatives. nih.gov For example, transesterification of natural esters with sodium methoxide (B1231860) in methanol (B129727) yields the parent triterpene (this compound) and the corresponding fatty acid methyl ester, confirming the original structure. scielo.br

This compound as a Precursor in Organic Synthesis

This compound is not only a target for total synthesis but also a valuable starting material, or precursor, for the synthesis of other complex molecules. nih.gov Its inherent pentacyclic structure provides a ready-made scaffold that can be chemically elaborated to produce a wide array of derivatives with diverse functionalities, as seen in the synthesis of its C-ring and hydroxyl-group derivatives.

This compound and its derivatives play a role in nucleophilic addition reactions, a fundamental class of reactions in organic chemistry. taylorandfrancis.comlibretexts.org In these reactions, a nucleophile (an electron-rich species) attacks an electrophilic (electron-poor) center, leading to the formation of a new single bond. researchgate.net

The synthesis of hydroxyimino derivatives from a C-12 keto-analogue of this compound is a prime example. researchgate.netnih.gov Here, the nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon at C-12. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. libretexts.org This type of reaction is crucial for creating the oxime intermediates necessary for subsequent Beckmann rearrangement to lactams and azepanes. researchgate.netnih.gov

Control of Stereochemistry in Derived Products

The inherent chirality of the this compound scaffold, a member of the oleanane triterpenoid family, makes it a valuable starting material in chiral pool synthesis. bocsci.comwikipedia.org The existing stereocenters in its pentacyclic framework exert significant influence on the stereochemical outcome of subsequent derivatizations, a concept known as substrate control. However, creating new stereocenters with a desired configuration at positions that are not natively chiral requires specific and controlled synthetic strategies. Research has focused on achieving stereoselectivity in derivatives, particularly through modifications of the C-ring, to produce novel compounds. The control and confirmation of the stereochemistry of these new derivatives are paramount and are typically achieved through a combination of stereoselective reactions and sophisticated analytical techniques.

Detailed research has been conducted on the synthesis of oxygen and nitrogen-containing derivatives of this compound at the C-12 position. researchgate.netresearchgate.net One key strategy involves the reduction of a C-12 oxo intermediate, which can lead to the formation of new stereoisomers. The stereochemical outcome of such reactions is carefully analyzed to confirm the spatial arrangement of the newly introduced functional groups.

A significant finding in this area is the stereoselective reduction of methyl 3β-acetoxy-12-oxo-oleanoate. Using a reducing agent like Lithium Aluminium Hydride (LiAlH4), this reaction yields isomeric 12-hydroxy derivatives. researchgate.netresearchgate.net The differentiation and confirmation of the resulting 12β- and 12α-hydroxy stereoisomers were not left to chance; their specific configurations were determined through detailed analysis of nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net Key diagnostic data included the analysis of multiplet splitting patterns, the magnitude of spin-spin interaction constants, and Nuclear Overhauser Effect (NOESY) interactions, which reveal through-space proximity between atoms. researchgate.netresearchgate.net

Table 1: Stereoselective Reduction of a C-12 Oxo this compound Intermediate

| Starting Material | Reagent | Reaction | Resulting Products | Method of Stereochemical Control/Confirmation |

|---|---|---|---|---|

| Methyl 3β-acetoxy-12-oxo-oleanoate | LiAlH₄ | Carbonyl Reduction | Isomeric 12β-hydroxy- and 12α-hydroxy-erythrodiol derivatives | NMR Spectroscopy (Multiplet splitting, spin-spin interaction, NOESY) researchgate.netresearchgate.net |

Another advanced strategy for creating C-ring derivatives with controlled stereochemistry involves the Beckmann rearrangement. researchgate.net This reaction pathway begins with the conversion of the C-12 oxo group into a 12E-hydroxyimino derivative (an oxime). The subsequent rearrangement of this oxime, facilitated by reagents such as thionyl chloride (SOCl2), results in the formation of a C-lactam, expanding the C-ring to include a nitrogen atom. researchgate.netresearchgate.net The reduction of this lactam intermediate leads to C-azepanone or C-azepane derivatives. researchgate.netresearchgate.net The stereochemistry of these complex nitrogen-containing heterocyclic derivatives is critical. In one instance, the definitive structure of a 3-O,12-N-bis-acetyl-derivative of a C-azepane-erythrodiol was unequivocally confirmed by single-crystal X-ray analysis, providing unambiguous proof of its stereochemical configuration. researchgate.netresearchgate.net

Table 2: Stereochemical Control via Beckmann Rearrangement and Derivatization

| Intermediate | Reagent(s) | Reaction Type | Product Class | Method of Stereochemical Control/Confirmation |

|---|---|---|---|---|

| 12E-hydroxyimino-derivative (Oxime) | 1. SOCl₂ 2. LiAlH₄ | 1. Beckmann Rearrangement 2. Reduction | C-azepane derivatives | Single-crystal X-ray analysis for a bis-acetylated derivative researchgate.netresearchgate.net |

These examples demonstrate that controlling the stereochemistry in this compound derivatives relies on both the execution of stereoselective reactions and the rigorous application of analytical methods to verify the three-dimensional structure of the resulting products.

Advanced Analytical Characterization and Quantification Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of erythrodiol, providing insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. emerypharma.com It provides detailed information about the carbon-hydrogen framework.

1D NMR: One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. The ¹H NMR spectrum of this compound reveals signals for its seven tertiary methyl groups as singlets, alongside complex multiplets for the methine and methylene (B1212753) protons of the pentacyclic system. The protons attached to carbons bearing hydroxyl groups (C-3 and C-28) appear at characteristic chemical shifts. The ¹³C NMR spectrum complements this by showing distinct signals for all 30 carbon atoms in the molecule, including the olefinic carbons of the double bond at C-12 and C-13.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), helping to trace the proton spin systems within the individual rings of the triterpenoid (B12794562) structure. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule. nih.gov

Table 1: Representative NMR Techniques for this compound Structural Elucidation

| NMR Experiment | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR | Provides a map of all protons in the molecule. | Chemical shift, multiplicity, coupling constants, and integration of protons. |

| ¹³C NMR | Provides a map of all carbon atoms in the molecule. | Chemical shift of each carbon atom, distinguishing between methyl, methylene, methine, and quaternary carbons. |

| COSY | Identifies proton-proton (¹H-¹H) spin coupling systems. | Connectivity between adjacent protons within the ring structures. |

| HSQC | Correlates protons to their directly attached carbons. | Direct C-H bond correlations for unambiguous assignments. |

| HMBC | Identifies long-range (2-3 bond) proton-carbon couplings. | Connectivity across quaternary carbons, linking different parts of the molecule. |

| NOESY | Detects through-space interactions between protons. | Information on the 3D arrangement and relative stereochemistry of the molecule. |

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures. nih.gov

Electron Ionization (EI-MS): Often used in conjunction with Gas Chromatography (GC), EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum displays a characteristic fragmentation pattern that can serve as a chemical fingerprint for this compound, although the molecular ion peak may be weak or absent.

High-Resolution Electrospray Ionization MS (HR-ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net When coupled with a high-resolution mass analyzer like Time-of-Flight (TOF), it allows for the determination of the accurate mass and elemental formula of this compound with high precision. researchgate.netresearchgate.net

Liquid Chromatography-MS (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI): For the analysis of less polar compounds like triterpenoids, APCI is often preferred over ESI as it can provide better ionization efficiency. mdpi.com LC-APCI-MS, especially in tandem MS (MS/MS) mode, is a powerful tool for the selective and sensitive quantification of this compound in plant extracts. mdpi.com

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound. This enhances the sensitivity and selectivity of the analysis, making it ideal for trace-level quantification.

Table 2: Common Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Key Application |

|---|---|---|

| GC-EI-MS | Electron Ionization (EI) | Structural confirmation through characteristic fragmentation patterns. |

| HR-ESI-MS | Electrospray Ionization (ESI) | Accurate mass determination and elemental formula calculation. |

| LC-APCI-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Sensitive and selective quantification in complex matrices like plant extracts. mdpi.com |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral, enantiomerically pure compound like naturally occurring this compound, this analysis not only confirms the connectivity and relative configuration of all stereogenic centers but can also establish the absolute configuration. nih.gov This is achieved through the analysis of anomalous dispersion effects, which are subtle differences in scattering intensity for specific reflections (Bijvoet pairs). nih.gov The successful determination of the Flack parameter, a value that refines to near zero for the correct enantiomer, provides a high degree of confidence in the assigned absolute structure. soton.ac.uk While the technique requires a suitable single crystal, it provides unequivocal proof of the molecule's spatial arrangement. soton.ac.uk

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. nih.gov In HPLC-UV, the separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). youtube.comresearchgate.net

Since this compound lacks a strong chromophore, its detection by UV is challenging and often exhibits low sensitivity. Detection is generally performed at low wavelengths, typically around 200-210 nm, where the isolated double bond absorbs. sielc.com While HPLC-UV can be used for qualitative analysis and for quantifying higher concentrations, its sensitivity is limited compared to MS detection. mdpi.com For this reason, HPLC is more commonly coupled with mass spectrometry (LC-MS) for trace analysis of this compound. nih.govmdpi.com

Table 3: Typical HPLC-UV Parameters for Triterpenoid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Methanol and Water Gradient |

| Detection | UV at low wavelengths (e.g., ~210 nm) |

| Application | Qualitative analysis and quantification of high-concentration samples. |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of volatile or semi-volatile compounds. ufl.edu Because this compound is a high-molecular-weight alcohol with low volatility, a derivatization step is required before analysis. The hydroxyl groups are typically converted to more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net

The derivatized sample is then injected into the GC, where it is separated from other compounds on a capillary column (e.g., DB-624). lew.ro As the components elute from the column, they are combusted in a hydrogen-air flame in the FID detector. cuny.edu This process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte. taylorfrancis.com GC-FID provides excellent resolution and sensitivity for the quantification of this compound, with retention times being highly reproducible. researchgate.net For example, in the analysis of pentacyclic triterpenes from olive leaves, this compound can be clearly separated from its isomer uvaol (B1682811). researchgate.net

Table 4: Common GC-FID Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization | Silylation (e.g., with TMSIM) to form TMS ethers. researchgate.net |

| Column | Capillary column (e.g., DB-624). lew.ro |

| Carrier Gas | Helium or Hydrogen. ufl.edu |

| Detector | Flame Ionization Detector (FID). ufl.edu |

| Application | Robust and sensitive quantification of this compound in various samples. researchgate.net |

Mechanisms of Biological Action

Anti-Cancer and Antiproliferative Mechanisms

Erythrodiol exhibits notable anti-cancer and antiproliferative effects through several distinct mechanisms, including the induction of programmed cell death (apoptosis), direct inhibition of cancer cell growth, modulation of cellular metabolism, and interference with DNA replication. nih.govresearchgate.net

Induction of Apoptosis through Caspase-3 Activation

A primary mechanism for this compound's anti-cancer activity is the induction of apoptosis. researchgate.netnih.gov Research has shown that this compound activates caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.netnih.gov In human colorectal carcinoma HT-29 cells, a 24-hour exposure to this compound resulted in a concentration-dependent increase in caspase-3-like activity. ebi.ac.uknih.gov Specifically, concentrations of 50, 100, and 150 µM increased this activity by 3.2-fold, 4.8-fold, and 5.2-fold, respectively, compared to control cells. ebi.ac.uknih.gov This activation of caspase-3 is a hallmark of apoptosis and is also observed in leukemia models where this compound treatment leads to DNA protection and apoptosis induction. mdpi.com In MCF-7 human breast cancer cells, this compound at a concentration of 100 μM was shown to induce apoptosis, which was associated with significant production of reactive oxygen species (ROS) and DNA damage. acs.org

Table 1: Effect of this compound on Caspase-3-Like Activity in HT-29 Cells

Data represents the fold increase in caspase-3-like activity in human colorectal carcinoma (HT-29) cells after 24 hours of exposure to this compound, compared to control cells. ebi.ac.uknih.gov

| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity |

|---|---|

| 50 | 3.2 |

| 100 | 4.8 |

| 150 | 5.2 |

Inhibition of Cell Growth in Human Adenocarcinoma and Hepatocarcinoma Cell Lines

This compound has demonstrated a capacity to directly inhibit the proliferation of cancer cells. researchgate.net Studies on the human colorectal adenocarcinoma cell line, HT-29, showed that this compound inhibited cell growth with a half-maximal effective concentration (EC50) value of 48.8 ± 3.7 µM. ebi.ac.uknih.gov This antiproliferative effect was achieved without inducing cytotoxic effects at concentrations up to 100 µM. nih.gov Furthermore, this compound has been shown to have potent antiproliferative effects on the HepG2 human hepatocarcinoma cell line, where it markedly decreases cell viability. nih.gov Its isomer, uvaol (B1682811), has also been reported to have antiproliferative effects on HepG2 cells. nih.gov The compound also inhibits the growth of other cancer cell lines, including human breast cancer and astrocytoma cells. nih.gov

Modulation of Cellular Metabolic Processes and Redox State (e.g., Glutathione (B108866), NADPH levels)

This compound significantly alters the metabolic and redox state of cancer cells, which can contribute to its antiproliferative effects. nih.gov The cellular redox environment is critical for processes like proliferation, differentiation, and apoptosis. psu.edu In human hepatocarcinoma (HepG2) cells, treatment with this compound led to a substantial decrease in the levels of key non-enzymatic antioxidants. nih.gov The concentration of reduced glutathione (GSH), a crucial cellular antioxidant, decreased by 80%, while its oxidized form (GSSG) decreased by 35%. nih.gov This resulted in a 78% decrease in total glutathione content and a 70% decrease in the GSH/GSSG ratio, indicating a significant shift in the cellular redox balance. nih.gov

Similarly, the levels of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a vital cofactor for reductive biosynthesis and antioxidant defense, were also impacted. nih.govmdpi.comuni-bremen.de this compound treatment reduced NADPH levels by 78% and its oxidized form (NADP+) by 30%, leading to a 68% lower NADPH/NADP+ ratio compared to control cells. nih.gov This depletion of GSH and NADPH impairs the cell's ability to counteract oxidative stress and supports reductive biosynthesis, thereby contributing to the inhibition of cell growth. nih.govnih.gov

Table 2: Effect of this compound on Redox Metabolites in HepG2 Cells

Percentage decrease in the concentration of key redox metabolites in human hepatocarcinoma (HepG2) cells after 24-hour incubation with this compound at its IC50 concentration. nih.gov

| Metabolite | Percentage Decrease vs. Control |

|---|---|

| Reduced Glutathione (GSH) | 80% |

| Oxidized Glutathione (GSSG) | 35% |

| Total Glutathione | 78% |

| NADPH | 78% |

| NADP+ | 30% |

Influence on DNA Replication

Evidence suggests that this compound can interfere with the process of DNA replication in cancer cells. researchgate.net An inhibitory effect on DNA replication has been reported in the human colon carcinoma cell line HCT15. researchgate.net Further supporting this, proteomic analysis of HepG2 cells treated with this compound revealed a decreased abundance of the DNA replication licensing factor MCM5, a protein essential for initiating DNA replication. nih.gov

Cardioprotective and Anti-Atherosclerotic Pathways

Beyond its anti-cancer properties, this compound engages in biological pathways that are protective for the cardiovascular system, particularly in the context of atherosclerosis. nih.govhilarispublisher.comunizar.es

Promotion of Cholesterol Efflux from Macrophages

A key anti-atherosclerotic mechanism of this compound is its ability to promote cholesterol efflux from macrophages, which is the initial step in reverse cholesterol transport. nih.govnih.gov This process helps prevent the formation of foam cells, a critical event in the development of atherosclerotic plaques. unizar.es this compound achieves this by specifically targeting the ATP-binding cassette transporter A1 (ABCA1), a key protein for cholesterol efflux. nih.govnih.gov

Studies using THP-1-derived human macrophages have shown that this compound enhances the ABCA1 protein level in a concentration-dependent manner, with significant effects observed at concentrations of 10 and 15 µM. nih.govmedchemexpress.com The mechanism does not involve an increase in the mRNA expression of ABCA1. nih.govresearchgate.net Instead, this compound significantly inhibits the degradation of the ABCA1 protein, thereby increasing its half-life and stabilizing its presence in the cell. nih.govresearchgate.net This selective stabilization of the ABCA1 protein enhances the cell's capacity for cholesterol efflux, positioning this compound as a compound of interest for preventing or treating atherosclerosis. nih.govmedchemexpress.com

Stabilization and Inhibition of Degradation of ABCA1 Protein

In experiments using cycloheximide (B1669411) to block new protein synthesis, this compound significantly inhibited the degradation of the ABCA1 protein. frontiersin.orgnih.gov After 60 minutes, while control cells showed a 50% degradation of ABCA1, cells treated with this compound retained approximately 90% of the protein. frontiersin.orgnih.gov This stabilization of the ABCA1 protein by this compound is a key mechanism behind its potential role in preventing or mitigating atherosclerosis. frontiersin.orgmedchemexpress.comtargetmol.commedchemexpress.com

Table 1: Effect of this compound on ABCA1 Protein Degradation

Vasorelaxant Effects Mediated by Endothelial Nitric Oxide (NO) Production

This compound has been shown to induce vasorelaxation, an effect primarily mediated by the production of endothelial nitric oxide (NO). frontiersin.orgresearchgate.net Studies using isolated rat aortic rings demonstrated that this compound causes a concentration-dependent relaxation in vessels with intact endothelium. researchgate.netafricaresearchconnects.com This relaxant effect was almost completely abolished in endothelium-denuded rings, indicating the critical role of the endothelium. researchgate.netnih.govcambridge.org

The mechanism involves the activation of the NO/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) pathway. researchgate.netafricaresearchconnects.com Pre-treatment with a nitric oxide synthase (NOS) inhibitor, Nω-nitro-L-arginine-methylester (L-NAME), significantly attenuated the vasorelaxant response to this compound. researchgate.netnih.gov Furthermore, this compound was found to increase the levels of NOx (nitrite/nitrate), stable metabolites of NO, an effect that was absent when the endothelium was removed. researchgate.netafricaresearchconnects.com These findings suggest that this compound stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then acts on vascular smooth muscle cells to cause relaxation. researchgate.netfrontiersin.org

Antioxidant and Antithrombotic Activities

This compound exhibits both antioxidant and antithrombotic properties. nih.govpolyu.edu.hk Its antioxidant activity is characterized by its function as a "retarder antioxidant". nih.gov This means it can slow down the process of lipid peroxidation. hmdb.ca In vitro studies have shown that this compound can exert an antiatherogenic effect, partly through its antioxidant capacity related to low-density lipoprotein (LDL) particles. nih.govpolyu.edu.hk

In addition to its antioxidant effects, this compound also possesses antithrombotic activity. nih.govfrontiersin.orgacs.org This dual activity contributes to its potential cardioprotective effects. nih.govpolyu.edu.hk Research has indicated that this compound, along with uvaol, another triterpene, demonstrates both antioxidant and antithrombotic properties, which are beneficial in the context of cardiovascular health. nih.govpolyu.edu.hk

Anti-Inflammatory Effects

This compound demonstrates notable anti-inflammatory effects through various mechanisms, including the modulation of oxidative stress pathways, inhibition of inflammatory enzymes, and interaction with the immune response.

Modulation of Oxidative Stress Pathways

The anti-inflammatory properties of this compound are closely linked to its ability to modulate oxidative stress. researchgate.net this compound has been identified as a potent antioxidant capable of reducing reactive oxygen and nitrogen species. researchgate.net Oxidative stress is a key contributor to inflammation, and by neutralizing free radicals, this compound can mitigate cellular damage that triggers inflammatory responses. bocsci.commdpi.com

One of the critical cellular defense mechanisms against oxidative stress is the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Activation of Nrf2 leads to the expression of a range of cytoprotective genes that are involved in antioxidant reactions and inflammation. nih.govnih.gov While direct studies on this compound's specific interaction with the Nrf2 pathway are emerging, the modulation of oxidative stress is a key aspect of its anti-inflammatory action. In HepG2 cells, this compound was found to significantly decrease levels of the key antioxidant metabolites glutathione and NADPH, while selectively increasing the activity of some antioxidant enzymes like glutathione peroxidase. mdpi.com This suggests a complex modulation of the cellular antioxidant defense system. mdpi.com

Inhibition of Enzymes Involved in Inflammatory Cascades

This compound has been shown to inhibit enzymes that play a crucial role in inflammatory cascades. mdpi.com The inflammatory response involves a series of biochemical events, and the inhibition of key enzymes in these pathways can effectively reduce inflammation. mdpi.comresearchgate.net

Research has demonstrated that triterpenes, including this compound, can inhibit enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX). mdpi.comnih.govnih.gov These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. By inhibiting these enzymes, this compound can reduce the synthesis of these inflammatory molecules, thereby exerting its anti-inflammatory effect. nih.gov

Table 2: Investigated Anti-Inflammatory Enzyme Targets for Triterpenes

Interaction with Immune Response Modulation

This compound may also exert its anti-inflammatory effects by modulating the immune response. researchgate.nethmdb.ca The immune system and its various cells, such as macrophages, are central to the inflammatory process. numberanalytics.commdpi.com The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical factor in the progression and resolution of inflammation. numberanalytics.com

While direct and extensive studies on this compound's specific effects on macrophage polarization are still needed, it is known to be useful in modulating the immune response. researchgate.nethmdb.ca The interaction with immune cells can influence the production of cytokines and other signaling molecules that orchestrate the inflammatory response. frontiersin.org The ability of a compound to shift the balance from a pro-inflammatory to an anti-inflammatory immune cell phenotype is a key mechanism for controlling inflammation. numberanalytics.com

Compound List

Table 3: Chemical Compounds Mentioned

Antimicrobial and Antiparasitic Mechanisms

Activity against Chlamydia trachomatis and Proposed Inhibition of Cdu1 Protein

This compound derivatives have demonstrated notable activity against Chlamydia trachomatis, an obligate intracellular Gram-negative bacterium responsible for one of the most common sexually transmitted infections globally. researchgate.net Specifically, synthetic C-12 oxygen and nitrogen derivatives of this compound have been identified as potential lead compounds for developing new agents against this pathogen. nih.gov

Research has shown that this compound 12β-hydroxy and C-azepane derivatives exhibit significant activity against C. trachomatis, with Minimum Inhibitory Concentrations (MIC) of 1.56 and 3.125 μg/mL, respectively. nih.gov Molecular docking studies suggest that these compounds likely exert their antimicrobial effect by acting as inhibitors of the Cdu1 protein. researchgate.netnih.gov The 12β-hydroxy-erythrodiol derivative, in particular, showed the highest affinity for this target protein in docking simulations. researchgate.netnih.gov Cdu1 is a secreted effector protein of C. trachomatis that functions as a deubiquitinase and acetyltransferase, and it is known to inhibit NF-κB signaling, a key host immune response pathway. biorxiv.org The inhibition of Cdu1 by this compound derivatives represents a promising strategy for combating C. trachomatis infections. nih.gov

Table 1: Activity of this compound Derivatives Against Chlamydia trachomatis

| Compound | MIC (μg/mL) | Proposed Target |

|---|---|---|

| This compound 12β-hydroxy derivative | 1.56 | Cdu1 protein |

| This compound C-azepane derivative | 3.125 | Cdu1 protein |

This compound has been identified as a compound with antileishmanial properties. researchgate.net Found in olive leaves, this triterpenoid (B12794562) has demonstrated activity against Leishmania tropica. researchgate.netacs.org While the antileishmanial activity of similar triterpenoids like oleanolic acid and uvaol has been previously documented, the effectiveness of this compound in this capacity is a more recent finding. researchgate.net

Studies have reported an IC50 value of 52.0 µg/mL for this compound against Leishmania tropica. researchgate.net Furthermore, this compound exhibits a synergistic interaction with uvaol, another triterpenoid. researchgate.net This combination results in an enhanced antileishmanial effect, with a combined IC50 of 26.1 μg/mL. researchgate.net When all three triterpenoids—this compound, uvaol, and oleanolic acid—are combined, the mixture shows an even greater activity against Leishmania tropica, with an IC50 of 16.3 µg/mL. researchgate.net This synergistic effect highlights the potential of using these compounds in combination for antileishmanial therapy. researchgate.netsciprofiles.comdntb.gov.ua

Table 2: Antileishmanial Activity of this compound and Combinations

| Compound/Combination | IC50 against Leishmania tropica (μg/mL) |

|---|---|

| This compound | 52.0 |

| This compound + Uvaol | 26.1 |

| This compound + Uvaol + Oleanolic Acid | 16.3 |

Cellular Signaling and Protein Modulation

Influence on Transcription Factors and MicroRNAs

The regulatory roles of transcription factors (TFs) and microRNAs (miRNAs) are crucial in gene expression, controlling processes like messenger RNA (mRNA) transcription and translation. nih.gov These molecules can influence each other's expression, creating complex regulatory networks. nih.gov Research has demonstrated that specific miRNAs can regulate transcription factors involved in plant development and stress responses. mdpi.com For instance, under drought conditions, certain miRNAs modulate transcription factors that influence calcium signaling pathways. mdpi.com While the direct influence of this compound on specific transcription factors and microRNAs is an area requiring more focused research, the broader context of how natural compounds can modulate these regulatory molecules is well-established. The interplay between miRNAs and TFs can significantly impact target gene expression, and this is a known mechanism in various biological contexts, including disease states like cancer. nih.gov

Effects on N-Glycosylation and Intracellular Trafficking of Proteins (e.g., ICAM-1)

The proper functioning of many proteins depends on post-translational modifications, such as N-glycosylation, and their correct transport within the cell, known as intracellular trafficking. mdpi.comnih.gov Intercellular Adhesion Molecule-1 (ICAM-1) is a transmembrane glycoprotein (B1211001) whose expression and function are dependent on these processes. researcher.life

A study investigating the structure-activity relationship of various oleanane-type pentacyclic triterpenoids on the NF-κB signaling pathway and the expression, trafficking, and N-glycosylation of ICAM-1 in human lung adenocarcinoma A549 cells provided insights into the role of this compound. mdpi.comnih.gov The study found that this compound, along with hederagenin, echinocystic acid, and β-amyrin, did not significantly affect the transport of the ICAM-1 protein to the cell surface or its N-glycan modifications at concentrations that did not reduce cell viability. mdpi.com This is in contrast to other triterpenoids like oleanolic acid and maslinic acid, which were found to interfere with the N-glycosylation and, in the case of maslinic acid, the intracellular trafficking of ICAM-1. mdpi.comnih.gov Specifically, compounds like oleanolic acid appeared to shorten the N-glycans of ICAM-1, while maslinic acid caused an accumulation of high-mannose-type N-glycans and reduced the transport of ICAM-1 to the cell surface. mdpi.com this compound's lack of significant impact on these specific processes under the studied conditions distinguishes it from some other members of its chemical class. mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Structural Features Governing Biological Activities

The biological activities of erythrodiol are intrinsically linked to its distinct chemical architecture. As an oleanane-type pentacyclic triterpenoid (B12794562), its structure is characterized by a rigid and largely hydrophobic five-ring carbon skeleton. acs.org This core structure is adorned with two key hydrophilic hydroxyl (-OH) groups, one secondary group at the C-3 position and one primary group at the C-28 position, rendering the molecule amphiphilic. acs.org

This combination of a hydrophobic body and polar functional groups is a critical determinant of its interaction with biological systems. The triterpenoid skeleton allows for interactions with lipid-rich environments, such as cell membranes, while the hydroxyl groups can form hydrogen bonds with specific sites on biological macromolecules like enzymes and receptors. nih.govresearchgate.net

The biological profile of this compound is often understood by comparing it to structurally similar triterpenoids:

Oleanolic Acid : This compound shares the same pentacyclic skeleton as this compound but features a carboxyl group (-COOH) at the C-28 position instead of a hydroxyl group. This single change significantly alters the molecule's acidity and polarity, leading to different biological activities and mechanisms. For instance, while this compound induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage, oleanolic acid tends to induce cell cycle arrest. mdpi.com

β-Amyrin : Considered a biosynthetic precursor, β-amyrin has a hydroxyl group at C-3 but lacks the oxygen-containing functional group at C-28. researchgate.net The addition of the C-28 hydroxyl group in this compound enhances its polarity and introduces an additional site for biological interaction, contributing to its distinct pharmacological profile.

These comparisons underscore that the presence and nature of oxygen-containing functional groups on the oleanane (B1240867) skeleton are primary governors of biological function, influencing everything from anti-inflammatory to cytotoxic effects. acs.orgmdpi.com

Impact of Hydroxyl Group Positions on Cytotoxicity and Other Effects

The specific placement of the two hydroxyl groups on the this compound molecule at positions C-3β and C-28 is crucial to its biological effects, particularly its cytotoxicity. The presence of these two hydrophilic groups is thought to increase the molecule's solubility and is directly related to its cytotoxic potential. mdpi.com

The hydroxyl groups act as key interaction points, capable of forming hydrogen bonds with amino acid residues within the active sites of target proteins. nih.gov This interaction can disrupt essential cellular processes, a mechanism proposed for its antileishmanial activity. nih.gov The remote positioning of the two -OH groups on the rigid triterpenoid frame allows the molecule to span and interact with multiple sites on a target biomolecule.

The importance of the C-3β and C-28 diol configuration is highlighted by the differing activities of its isomers. For example, maniladiol, another oleanane-type diol, has demonstrated more potent cytotoxic effects on certain cancer cell lines, suggesting that subtle changes in the stereochemistry or positioning of the hydroxyl groups can significantly modulate biological potency. researchgate.net

This compound has demonstrated dose-dependent antiproliferative and cytotoxic effects across various cancer cell lines. It inhibits the growth of HT-29 human colon adenocarcinoma cells and induces apoptosis in MCF-7 breast cancer cells. caymanchem.com The initiation of apoptosis is often linked to the molecule's ability to increase intracellular reactive oxygen species (ROS) and trigger caspase-3 activity. researchgate.netcaymanchem.com

| Activity | Cell Line / Model | Effective Concentration (EC₅₀ / IC₅₀) | Observed Effect |

|---|---|---|---|

| Antiproliferative | HT-29 Human Adenocarcinoma Cells | EC₅₀: 48.8 µM | Inhibition of cell growth. researchgate.netcaymanchem.com |

| Pro-apoptotic | MCF-7 Human Breast Cancer Cells | 100 µM | Induction of reactive oxygen species (ROS) and apoptosis. caymanchem.com |

| Pro-apoptotic | HT-29 Human Adenocarcinoma Cells | 50-150 µM | Increased caspase-3-like activity. researchgate.net |

| Antileishmanial | Leishmania tropica | IC₅₀: 52.0 µg/mL | Inhibition of parasite growth. nih.gov |

| Vasorelaxant | Isolated Rat Aortic Rings | EC₅₀: 3.38 µM | Relaxation of phenylephrine-precontracted tissue. caymanchem.com |

Investigation of Functional Group Modifications on Pharmacological Profiles

Modifying the functional groups of a natural product is a common strategy to enhance its pharmacological properties, such as efficacy, solubility, or metabolic stability. reachemchemicals.com For this compound, research has explored the modification of its hydroxyl groups to create new derivatives with altered or improved activities.

Acetylation, the process of adding an acetyl group to a hydroxyl moiety, is a key modification studied in triterpenes. mdpi.com The acylation of the hydroxyl group at the C-3 position of this compound and similar triterpenes has been shown to cause significant changes in their biological activity. mdpi.com Such modifications can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. These acetylated derivatives have been tested for their cytotoxic activity against various cancer cell lines, including HeLa, A-549, and MCF-7, with some derivatives showing improved potency compared to the parent compound. mdpi.com

These studies confirm that the hydroxyl groups are not only important for the inherent activity of this compound but also serve as handles for synthetic modification, allowing for the generation of novel compounds with potentially superior pharmacological profiles. reachemchemicals.commdpi.com

Computational Modeling and Molecular Docking for Binding Interactions